molecular formula C5H5ClN2O B13880676 5-methyl-1H-pyrazole-3-carbonyl chloride

5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B13880676
M. Wt: 144.56 g/mol
InChI Key: AZEPWTIPYUHDKC-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 3-position. This functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution.

Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPWTIPYUHDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the carbonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazole-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Functional Group Variations

The reactivity and applications of pyrazole derivatives are heavily influenced by their substituents:

  • Carbonyl chloride (-COCl) : Highly reactive, enabling facile synthesis of amides and esters.
  • Carboxylate esters (-COOR) : Less reactive than acyl chlorides but stable under standard conditions. For example, methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is commercially available with >95% purity .
  • Aldehydes (-CHO) : Intermediate reactivity; 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) is priced at JPY 35,000/5g, reflecting its utility in condensation reactions .
  • Sulfanyl groups (-S-) : As seen in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), sulfanyl substituents enhance hydrophobicity and influence molecular conformation .

Molecular Weight and Physical Properties

The molecular weight of 5-methyl-1H-pyrazole-3-carbonyl chloride can be inferred as ~144.45 g/mol (C₅H₅ClN₂O). Compared to analogs:

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS RN Purity Price (JPY)
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 15366-34-4 >95% GC 28,000/5g
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 25016-11-9 >98% HLC 35,000/5g
5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride C₈H₁₅Cl₂N₃O 240.13 - 95% -

Table 1: Key properties of pyrazole analogs (compiled from ).

The carbonyl chloride derivative is expected to have a higher molecular weight than its ester or aldehyde counterparts due to the chlorine atom.

Commercial Availability and Cost

For example, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) costs JPY 32,100/g at 95% purity, reflecting the cost-intensity of carboxylic acid derivatives .

Research Findings and Structural Insights

  • Crystallography : Advanced refinement tools like SHELXL () are critical for resolving the stereochemistry of pyrazole derivatives, particularly those with bulky substituents (e.g., trifluoromethyl or sulfanyl groups) .
  • Stability : Carbonyl chlorides are moisture-sensitive, whereas esters (e.g., methyl 1H-pyrazole-3-carboxylate) exhibit greater stability, enabling long-term storage .

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